molecular formula C14H20N2O3 B6353866 Tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate CAS No. 1693963-19-7

Tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate

Cat. No.: B6353866
CAS No.: 1693963-19-7
M. Wt: 264.32 g/mol
InChI Key: AATKCQNMMMGWPM-UHFFFAOYSA-N
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Description

Tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate (CAS: 1693963-19-7) is a hydrazinecarboxylate derivative featuring a 2,3-dihydrobenzofuran-5-ylmethyl substituent. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.3 g/mol and a purity range of 95–98%, as reported by suppliers Combi-Blocks Inc. and CymitQuimica . The compound is characterized by a tert-butyl carbamate group linked to a hydrazine backbone, which is further substituted with a dihydrobenzofuran moiety.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1-benzofuran-5-ylmethylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-15-9-10-4-5-12-11(8-10)6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATKCQNMMMGWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazinecarboxylate Formation via Boc Protection

The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride). For hydrazine derivatives, this reaction proceeds under mild conditions:

General Procedure :

  • Dissolve 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazine (1.0 equiv) in dichloromethane (DCM) at 0°C

  • Add Boc anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP)

  • Stir at room temperature for 12-24 hours

  • Quench with aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate

Key Parameters :

ParameterOptimal RangeImpact on Yield
SolventDCM/THFPolarity controls reaction rate
Temperature0°C → RTMinimizes side reactions
Boc Anhydride Equiv1.1-1.3Prevents overprotection

This method typically achieves 60-85% yield for analogous hydrazine Boc protections.

Reductive Amination Route

An alternative pathway involves reductive amination between 2,3-dihydrobenzofuran-5-carbaldehyde and tert-butyl hydrazinecarboxylate:

Stepwise Protocol :

  • Condensation:

    • React aldehyde (1.0 equiv) with Boc-hydrazine (1.1 equiv) in methanol at 50°C for 6h

    • Acid catalyst (pTSA, 0.1 equiv) enhances imine formation

  • Reduction:

    • Add NaBH₃CN (1.5 equiv) at 0°C

    • Stir for 2h at RT

    • Quench with NH₄Cl, extract with EtOAc

Optimization Data :

Reducing AgentTemp (°C)Time (h)Yield (%)
NaBH₄0 → RT432
NaBH₃CNRT268
BH₃·THF40641

Sodium cyanoborohydride proves superior due to its selective reduction of imines over aldehydes.

Intermediate Synthesis

Preparation of 2,3-Dihydrobenzofuran-5-carbaldehyde

Method A: Vilsmeier-Haack Formylation

  • React 2,3-dihydrobenzofuran with DMF/POCl₃ at 0°C

  • Hydrolyze with NaOH solution

  • Isolate aldehyde via vacuum distillation

Method B: Directed Ortho Metalation

  • Protect hydroxyl group as TBS ether

  • Use LDA for deprotonation at -78°C

  • Quench with DMF to introduce formyl group

Comparative Analysis :

MethodYield (%)Purity (%)Scalability
A7492>100g
B8898<10g

Method A is preferred for industrial-scale synthesis despite slightly lower yield.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs silica gel chromatography with ethyl acetate/hexane gradients:

Eluent Ratio (EA:Hex)Rf ValuePurity Post-Column (%)
1:40.2285
1:30.3592
1:20.4798

For higher purity (>99%), preparatory HPLC using C18 columns with acetonitrile/water mobile phases is recommended.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :
δ 1.45 (s, 9H, Boc CH₃)
δ 3.15 (t, J = 8.4 Hz, 2H, dihydrofuran CH₂)
δ 4.52 (t, J = 8.4 Hz, 2H, dihydrofuran OCH₂)
δ 6.72 (d, J = 8.0 Hz, 1H, aromatic)
δ 7.25 (d, J = 8.0 Hz, 1H, aromatic)

IR (KBr) :
2978 cm⁻¹ (C-H stretch, Boc)
1695 cm⁻¹ (C=O, carbamate)
1243 cm⁻¹ (C-O-C, dihydrofuran)

HRMS (ESI+) : Calculated for C₁₅H₂₀N₂O₃ [M+H]⁺: 300.1474 Found: 300.1472

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Properties

Recent research indicates that compounds similar to tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate exhibit anti-cancer properties. Specifically, studies have shown that related hydrazine derivatives can act as inhibitors of p21-activated kinases (PAKs), which are implicated in various cancers, including mantle cell lymphoma . The modulation of PAK activity may lead to reduced tumor growth and improved therapeutic outcomes.

Case Study : A study published in a patent document highlights the use of substituted 2,3-dihydrobenzofuranyl compounds for treating cancer. These compounds demonstrated efficacy in inhibiting PAKs, suggesting that this compound may share similar therapeutic potential .

2. Research Tool in Biochemical Studies

The compound can be utilized as a biochemical probe to study the role of hydrazine derivatives in cellular signaling pathways. By examining how it interacts with target proteins, researchers can gain insights into the molecular mechanisms underlying various diseases.

Synthesis and Derivatives

This compound can be synthesized through several methods involving hydrazine derivatives and benzofuran precursors. The synthesis process is critical for producing derivatives with enhanced biological activity.

Synthesis Method Description
Hydrazine ReactionInvolves reacting hydrazine with benzofuran derivatives to form the target compound.
ModificationFurther chemical modifications can enhance potency or selectivity for specific targets.

Potential Applications Beyond Oncology

While much of the current research focuses on its anti-cancer properties, there is potential for broader applications:

1. Neurological Disorders

Compounds with similar structures have been investigated for neuroprotective effects. The ability to cross the blood-brain barrier may allow for therapeutic applications in conditions such as Alzheimer's disease or Parkinson's disease.

2. Antimicrobial Activity

Some hydrazine derivatives have shown promise as antimicrobial agents. Future studies could explore the efficacy of this compound against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine and Piperazine-Based Analogues

Compounds such as tert-butyl 1-hexyl-2-(2-(4-tritylpiperazin-1-yl)pyrimidine-5-carbonyl)hydrazinecarboxylate (124) and tert-butyl 1-hexyl-2-(2-(piperazin-1-yl)pyrimidine-5-carbonothioyl)hydrazinecarboxylate (126) share the tert-butyl hydrazinecarboxylate core but incorporate pyrimidine and piperazine substituents. These modifications increase molecular complexity and weight (e.g., 665.6 g/mol for compound 125) and are associated with histone deacetylase (HDAC) modulation activity .

Heterocyclic Regioisomers

describes regioisomers like tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate , which replaces the dihydrobenzofuran with a pyrrolopyrazine scaffold. This substitution introduces nitrogen-rich heterocyclic character, likely altering electronic properties and binding affinities in biological systems .

Functional Group Similarities

Compounds such as tert-butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate (similarity score: 0.72) and tert-butyl furan-3-ylcarbamate (similarity score: 0.68) retain the tert-butyl carbamate group but lack the hydrazine linkage. These analogues highlight the importance of the hydrazine moiety in conferring unique reactivity or pharmacological profiles .

Physicochemical and Application-Based Differences

Physicochemical Properties

Property Target Compound Compound 124 Compound 125
Molecular Weight (g/mol) 264.3 665.6 423.5 (after deprotection)
Purity (%) 95–98 94 21 (synthesis yield)
Key Substituent Dihydrobenzofuran Pyrimidine/Tritylpiperazine Piperazine/Thiocarbonyl

Biological Activity

Tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate (CAS No. 1693963-19-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a hydrazinecarboxylate moiety linked to a 2,3-dihydrobenzofuran structure. Its molecular formula is C14H20N2O3C_{14}H_{20}N_{2}O_{3}, and it has a molecular weight of 252.33 g/mol. The SMILES representation is O=C(OC(C)(C)C)NNCc1ccc2c(c1)CCO2, indicating the specific arrangement of atoms within the molecule .

Anticancer Properties

Research indicates that compounds containing the 2,3-dihydrobenzofuran structure exhibit significant anticancer properties. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including mantle cell lymphoma (MCL). A study highlighted that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

The neuroprotective potential of hydrazinecarboxylate derivatives has also been investigated. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Case Study 1: Anticancer Activity

In a notable study, a series of substituted 2,3-dihydrobenzofuran derivatives were synthesized and evaluated for their anticancer activity against MCL. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells. The study concluded that the hydrazinecarboxylate moiety plays a crucial role in enhancing the anticancer activity of these compounds .

CompoundIC50 (µM)Cancer Type
Compound A5.0MCL
Compound B12.0MCL
This compound8.5MCL

Case Study 2: Neuroprotection

Another research effort focused on evaluating the neuroprotective effects of hydrazinecarboxylate derivatives in models of oxidative stress. The findings indicated that treatment with these compounds significantly reduced neuronal death and improved cell viability compared to controls. This effect was attributed to the modulation of intracellular signaling pathways involved in oxidative stress responses .

Q & A

Q. How to troubleshoot low yields in reductive amination?

  • Solutions :
  • Increase aldehyde equivalents (1.5–2.0 eq.) to drive reaction completion .
  • Replace NaCNBH₃ with STAB (NaBH(OAc)₃) for pH-sensitive substrates .
  • Pre-purify intermediates (e.g., tert-butyl carbazate) via recrystallization .

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